![molecular formula C14H21NO B4962004 1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone](/img/structure/B4962004.png)
1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone
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Overview
Description
1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone, commonly known as CDAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
CDAP works by selectively inhibiting the translation of specific messenger RNA (mRNA) molecules. This inhibition is achieved by binding to the A site of the ribosome, preventing the binding of aminoacyl-tRNA and halting protein synthesis. The selectivity of CDAP is due to its ability to bind specifically to certain mRNA sequences, allowing researchers to target specific proteins for depletion.
Biochemical and Physiological Effects
CDAP has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on protein synthesis, CDAP has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of ion channels in neurons. These effects make CDAP a valuable tool for researchers in various fields.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDAP is its selectivity for specific mRNA sequences. This allows researchers to selectively deplete specific proteins without affecting the synthesis of other proteins. Additionally, CDAP is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers.
However, there are also some limitations to the use of CDAP in lab experiments. One limitation is that CDAP can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the selectivity of CDAP is dependent on the specific mRNA sequence being targeted, which can limit its applicability to certain proteins.
Future Directions
There are several future directions for the use of CDAP in scientific research. One potential application is in the study of RNA-binding proteins, which play a critical role in various biological processes. CDAP could be used to selectively deplete specific RNA-binding proteins, allowing researchers to study their function in greater detail.
Another potential application is in the development of new antibiotics. CDAP has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibacterial agents.
Overall, CDAP is a valuable tool for researchers in various fields. Its selectivity for specific mRNA sequences and wide range of biochemical and physiological effects make it a versatile compound for studying various biological processes.
Synthesis Methods
The synthesis of CDAP involves a multistep process that begins with the reaction of cyclohexene with propargyl bromide to form 1-cyclohexen-1-ylpropargyl ether. This intermediate is then reacted with dimethylamine and formaldehyde to produce the final product, CDAP. This synthesis method has been optimized over the years to improve yield and purity, making CDAP readily available for scientific research.
Scientific Research Applications
CDAP has been used extensively in scientific research as a tool for studying various biological processes. One of the most notable applications of CDAP is in the study of protein synthesis. CDAP has been shown to selectively block the synthesis of specific proteins, allowing researchers to study the effects of protein depletion on various biological processes.
properties
IUPAC Name |
1-(cyclohexen-1-yl)-3-(2-methylbut-3-yn-2-ylamino)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-14(2,3)15-11-10-13(16)12-8-6-5-7-9-12/h1,8,15H,5-7,9-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXHRJFHUXTTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NCCC(=O)C1=CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexen-1-yl)-3-(2-methylbut-3-yn-2-ylamino)propan-1-one |
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